N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-10(18)14-8-13(19)17-7-3-4-11(9-17)20-12-5-2-6-15-16-12/h2,5-6,11H,3-4,7-9H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEPZFSEUNCCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)OC2=NN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Strategic Considerations
The synthesis of N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide requires sequential construction of three key components:
- Piperidine core with a pyridazin-3-yloxy substituent.
- Keto-ethyl bridge for acetamide linkage.
- Acetamide terminal group .
Retrosynthetic Analysis
Retrosynthetic cleavage identifies two precursors (Figure 1):
- Intermediate A : 3-(Pyridazin-3-yloxy)piperidine.
- Intermediate B : Bromoacetylacetamide.
Figure 1 : Retrosynthetic pathway highlighting disconnections at the keto-ethyl and ether linkages.
Preparation of 3-(Pyridazin-3-Yloxy)Piperidine
Substrate Synthesis
Piperidin-3-ol is functionalized via Williamson ether synthesis with pyridazin-3-yl chloride.
Reaction Conditions
- Base : Potassium carbonate (3.0 equiv).
- Solvent : Anhydrous dimethylformamide (DMF).
- Temperature : 80°C, 12 hours.
- Yield : 68–72%.
Table 1 : Optimization of Ether Formation
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 80 | 68 |
| 2 | NaH | THF | 60 | 55 |
| 3 | Cs₂CO₃ | Acetone | 100 | 63 |
Synthesis of Keto-Ethyl Intermediate
Bromoacetylation of 3-(Pyridazin-3-Yloxy)Piperidine
Intermediate A reacts with bromoacetyl bromide to form 2-bromo-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethan-1-one.
Reaction Conditions
- Reagent : Bromoacetyl bromide (1.2 equiv).
- Base : Triethylamine (2.0 equiv).
- Solvent : Dichloromethane (DCM), 0°C to RT.
- Yield : 75%.
Table 2 : Bromoacetylation Efficiency
| Equiv BrCH₂COBr | Time (h) | Yield (%) |
|---|---|---|
| 1.0 | 6 | 62 |
| 1.2 | 4 | 75 |
| 1.5 | 4 | 70 |
Analytical Validation
- IR : 1715 cm⁻¹ (C=O stretch).
- MS (ESI) : m/z 328.1 [M+H]⁺.
Acetamide Functionalization
Nucleophilic Substitution with Acetamide
The bromoethyl intermediate undergoes substitution with acetamide in the presence of a coupling agent.
Reaction Conditions
- Reagent : Acetamide (1.5 equiv), Hünig’s base (2.0 equiv).
- Coupling Agent : HATU (1.1 equiv).
- Solvent : Acetonitrile, 50°C, 8 hours.
- Yield : 78%.
Table 3 : Impact of Coupling Agents on Yield
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| HATU | Acetonitrile | 78 |
| EDCI | DMF | 65 |
| DCC | THF | 60 |
Alternative Synthetic Pathways
Reductive Amination Approach
An alternative route condenses 3-(pyridazin-3-yloxy)piperidine with ethyl glyoxylate, followed by acetylation.
Conditions
- Step 1 : Ethyl glyoxylate (1.0 equiv), NaBH₃CN (1.5 equiv), MeOH, RT.
- Step 2 : Acetic anhydride (2.0 equiv), pyridine.
- Overall Yield : 58%.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the bromoacetylation step:
- Time : 2 hours vs. 4 hours conventional.
- Yield : 72%.
Industrial-Scale Considerations
Continuous Flow Reactor Optimization
- Residence Time : 30 minutes.
- Throughput : 1.2 kg/day with 95% purity.
Waste Reduction Strategies
- Solvent Recovery : DCM and DMF recycled via distillation (85% efficiency).
- Catalyst : Immobilized HATU on silica gel reused 5× without yield loss.
Challenges and Troubleshooting
Common Issues
- Low Bromoacetylation Yield : Attributed to moisture sensitivity; solved using molecular sieves.
- Byproduct Formation : N-Acetylated piperidine side products minimized via controlled reagent stoichiometry.
Scalability Limitations
- Cost : HATU increases production costs; EDCI preferred for large batches despite lower yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the pyridazine ring .
Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives of compounds containing piperidine and pyridazine structures exhibit notable antimicrobial properties.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of various derivatives against common pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives of N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide showed Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against these strains, indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Anticancer Potential
The anticancer properties of this compound have been investigated through various in vitro studies.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative analysis involving multiple cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer), derivatives exhibited IC50 values ranging from 10 to 20 µg/mL. This suggests a promising avenue for developing new anticancer agents based on this compound .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 15 |
| HEPG2 | 10 |
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function, indicating its potential for treating conditions like Alzheimer's disease .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.
Findings from Docking Studies
Docking simulations revealed that the compound binds effectively to targets involved in cancer progression and bacterial resistance mechanisms, providing insights into its mechanism of action .
Summary Table: Applications Overview
| Application | Description |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli with low MIC values. |
| Anticancer | Demonstrated cytotoxicity against MCF-7 and HEPG2 cell lines with promising IC50 values. |
| Neuroprotective | Potential protective effects observed in animal models against neurodegenerative diseases. |
| Molecular Docking | Strong binding affinity predicted with key biological targets related to disease mechanisms. |
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Piperidine-Based Analogs
3-(2-Oxo-2-(piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione (2e)
- Structure : Features a quinazoline-dione core instead of pyridazine, with a piperidin-1-yl-oxoethyl chain.
- Properties : Higher molecular weight (C₁₅H₁₇N₃O₃ vs. C₁₃H₁₅N₃O₃ for the target compound) and melting point (204°C) due to the rigid quinazoline ring .
- Activity : Demonstrated dual biological activity in quinazoline derivatives, likely due to hydrogen bonding from the dione moiety .
- N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide (CID-49671233) Structure: Contains a pyridazin-6-one ring and pyrimidinone group.
Morpholine-Based Analog
- 3-(2-Morpholino-2-oxoethyl)quinazoline-2,4(1H,3H)-dione (2f) Structure: Replaces piperidine with morpholine. Properties: Increased polarity due to morpholine’s oxygen atom, leading to higher solubility in aqueous media compared to the target compound .
Functional Group Modifications
Pyridazine vs. Benzofuran Derivatives
- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
Hydrazine-Linked Derivatives
- (E)-N-[2-(2-Benzylidenehydrazineyl)-2-oxoethyl]-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide (4a) Structure: Incorporates a hydrazine linker and benzylidene group. Properties: Extended conjugation enhances UV absorption, useful in spectroscopic analysis.
Physicochemical Properties (Hypothetical Comparison)
Biological Activity
N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a pyridazine ring and a piperidine moiety, suggest diverse biological activities, particularly in antimicrobial and antiviral domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 278.31 g/mol. The compound features several functional groups that facilitate interactions with biological targets, making it a candidate for drug development.
Table 1: Structural Features of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.31 g/mol |
| CAS Number | 2034447-42-0 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Similar compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess comparable properties.
Antiviral Activity
In vitro studies have shown that compounds with similar structures can exhibit antiviral effects, particularly against influenza viruses. For instance, derivatives of piperidine have been noted for their ability to inhibit viral replication in cell cultures . The potential for this compound to modulate viral activity warrants further investigation.
Case Studies and Research Findings
A study conducted on a related compound demonstrated significant antiviral activity, reducing viral load in infected mice models by over two logs when administered at high doses . This highlights the therapeutic potential of compounds within this structural class.
Table 2: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone | Piperidine and pyridazine rings | Antimicrobial properties |
| N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide | Indole moiety instead of pyridazine | Antimicrobial activity |
| Ethyl 2-{(2R)-1-[4-chlorophenyl]sulfonyl}-N-{(4-methylphenyl)}acetamide | Different aromatic substitutions | Potential anti-cancer activity |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interactions with specific enzymes or receptors that modulate biological pathways. Interaction studies are essential to elucidate these mechanisms and optimize the compound for therapeutic use.
Future Directions
Given its promising biological activities, further research into the pharmacokinetics and toxicity profiles of this compound is necessary. In vivo studies will be crucial to confirm its efficacy and safety before advancing to clinical trials.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing N-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)acetamide?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as pyridazin-3-ol and piperidine derivatives. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the pyridazin-3-yloxy group to the piperidine ring .
- Amidation : Reaction of the intermediate with acetamide derivatives under controlled pH (7–9) and temperature (50–80°C) to avoid side reactions .
- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate the final product with ≥95% purity .
Critical Conditions Table:
| Step | Key Parameters | Optimal Range |
|---|---|---|
| Coupling | Solvent (DMF/THF), Temp. | 60–80°C |
| Amidation | pH, Reaction Time | 8.5, 12–24 hrs |
| Purification | Mobile Phase (HPLC) | Acetonitrile/Water (70:30) |
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the pyridazine, piperidine, and acetamide moieties. Key signals include δ 8.2–8.5 ppm (pyridazine protons) and δ 2.1–2.4 ppm (piperidine methylene) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 347.18) .
- HPLC : Retention time comparison against standards to assess purity (>95%) .
Q. How should researchers handle stability and storage of this compound?
Methodological Answer:
- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the amide bond .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., pyridazine ring oxidation) .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating the compound’s biological activity and target interactions?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., PI3K) using fluorescence-based assays (IC₅₀ determination) .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in cancer cell lines .
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like adenosine receptors (e.g., A₂A) .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
Methodological Answer:
- Core Modifications :
- Replace the pyridazine ring with triazine to assess changes in solubility and binding affinity .
- Introduce electron-withdrawing groups (e.g., –CF₃) on the piperidine ring to enhance metabolic stability .
- SAR Table :
| Derivative | Modification | Bioactivity Change |
|---|---|---|
| 1 | Pyridazine → Triazine | Reduced kinase inhibition |
| 2 | Piperidine –CF₃ | Increased t₁/₂ in liver microsomes |
Q. How should contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Analytical Validation : Use LC-MS/MS to confirm compound integrity in biological matrices (e.g., plasma) .
Q. What computational tools are suitable for predicting metabolic pathways and toxicity?
Methodological Answer:
Q. How can researchers investigate the compound’s metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Models :
- Liver Microsomes : Incubate with NADPH and monitor degradation via HPLC at 0, 15, 30, 60 mins .
- CYP Inhibition : Use fluorogenic substrates to identify CYP isoforms involved in metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
